molecular formula C19H23NO3S B13357596 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357596
M. Wt: 345.5 g/mol
InChI Key: SAYONDNZTBHMDB-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features an adamantane moiety, a nicotinate ester, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach starts with the preparation of adamantan-1-yl acetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-(methylthio)nicotinic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nicotinate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the adamantane and nicotinate ester moieties, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and potential biological activity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

[2-(1-adamantyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H23NO3S/c1-24-17-15(3-2-4-20-17)18(22)23-11-16(21)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3

InChI Key

SAYONDNZTBHMDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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